4-butyl-7-hydroxy-2H-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

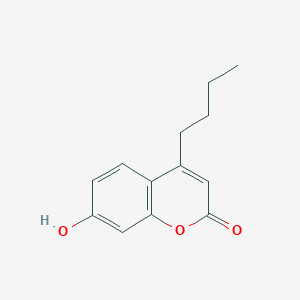

“4-butyl-7-hydroxy-2H-chromen-2-one” is a chemical compound with the molecular formula C₁₃H₁₄O₃ . It is related to coumarin derivatives , which are a group of compounds that have been found to possess various biological and pharmaceutical properties .

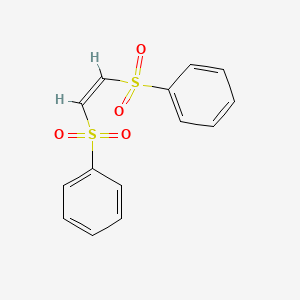

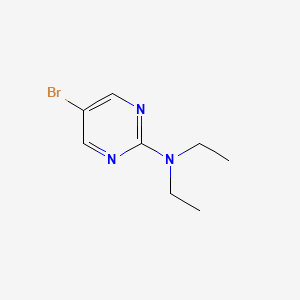

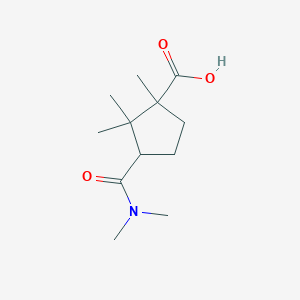

Molecular Structure Analysis

The molecular structure of “4-butyl-7-hydroxy-2H-chromen-2-one” consists of a coumarin core with a butyl group attached at the 4-position and a hydroxy group at the 7-position . The molecular weight of the compound is 218.25 g/mol .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-butyl-7-hydroxy-2H-chromen-2-one” include a molecular weight of 218.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 .

Wissenschaftliche Forschungsanwendungen

Medical and Biomedical Research

Coumarin derivatives, such as 4-butyl-7-hydroxy-2H-chromen-2-one, have a myriad of applications in medical science and biomedical research . They are associated with various biological activities, including antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV activities . They also possess properties like inhibition of platelet aggregation and inhibition of steroid 5α-reductase .

Industrial Applications

These compounds have wide-ranging applications in many industrial branches . They are used in the production of optical brighteners, photosensitizers, fluorescent and laser dyes . They are also used as additives in food, perfumes, cosmetics, and pharmaceuticals .

Drug and Pesticidal Preparations

The novel compounds of 4-butyl-7-hydroxy-2H-chromen-2-one are utilized in drug and pesticidal preparations . Synthetic chemists are actively engaged in developing new and superior methods for the isolation of coumarin derivatives .

Inhibitor for Protein Tyrosine Phosphatase 1B

4-butyl-7-hydroxy-2H-chromen-2-one is used as an inhibitor for protein tyrosine phosphatase 1B . This enzyme is involved in many cellular processes including cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Inhibitor for Acetyl Cholinesterase and Monoamine Oxidase

This compound is also used as an inhibitor for acetyl cholinesterase and monoamine oxidase . These enzymes are involved in the breakdown of neurotransmitters in the brain, and their inhibition can be beneficial in the treatment of diseases like Alzheimer’s .

Antimicrobial Activity

4-butyl-7-hydroxy-2H-chromen-2-one and its derivatives have been found to possess high antimicrobial activity against various bacteria including Staphyloccocus pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis, Bacillus cereus, and Salmonela panama .

Safety and Hazards

Zukünftige Richtungen

Future research could focus on the synthesis, characterization, and biological evaluation of “4-butyl-7-hydroxy-2H-chromen-2-one” and its derivatives. Given the biological and pharmaceutical properties of related coumarin compounds , this compound could have potential applications in various fields.

Eigenschaften

IUPAC Name |

4-butyl-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-2-3-4-9-7-13(15)16-12-8-10(14)5-6-11(9)12/h5-8,14H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCUVPFNRWFFIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30420636 |

Source

|

| Record name | 4-butyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butyl-7-hydroxy-2H-chromen-2-one | |

CAS RN |

342894-11-5 |

Source

|

| Record name | 4-butyl-7-hydroxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30420636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-bromo-5-methyl-1H-imidazo[4,5-b]pyridin-2-ol](/img/structure/B1276491.png)

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)

![5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1276520.png)

![1-bromo-2-[(E)-2-nitroethenyl]benzene](/img/structure/B1276523.png)